Purity Specification Differentiation: 98% vs. 95% in Commercial (S)-3-Ethylsulfonamido Piperidine Building Blocks
Commercial lots of (S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate (CAS 1286209-13-9) exhibit measurable purity differentiation between suppliers. One supplier specifies a purity of NLT 98% for this compound , while another principal manufacturer certifies purity at 95.0% . This 3-percentage-point purity differential is non-trivial in the context of multi-step pharmaceutical syntheses, where cumulative impurity propagation can reduce final API yield and complicate purification. The 98% specification reduces total organic impurities to ≤2% by weight, compared to ≤5% for the 95% specification — a factor of 2.5× lower potential contaminant burden affecting downstream reaction stoichiometry and product purity profiles . Notably, a third supplier listing the same product under the Biosynth brand specifies a minimum purity of 95% and currently lists all pack sizes as discontinued, indicating potential supply chain volatility for this chiral intermediate .
| Evidence Dimension | Minimum purity specification (HPLC/GC area normalization) |
|---|---|
| Target Compound Data | NLT 98% (CAS 1286209-13-9, Leyan Product No. 1772883) |
| Comparator Or Baseline | 95.0% (CAS 1286209-13-9, Fluorochem Product Code F064399) |
| Quantified Difference | ≥3 percentage points higher purity; contaminant burden reduced from ≤5% to ≤2% total organic impurities |
| Conditions | Commercial lot release specification; purity confirmed by supplier certificate of analysis. No independent third-party inter-laboratory comparative study available. |
Why This Matters
A 3-percentage-point purity differential reduces total organic impurity burden by a factor of 2.5×, directly affecting reaction stoichiometry accuracy in subsequent synthetic transformations and reducing purification burden in multi-step pharmaceutical intermediate synthesis.
